
3,4-二甲基-N-丙基苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-N-propylaniline hydrochloride is likely an organic compound that belongs to the class of aromatic amines . Aromatic amines are a group of chemical compounds which consist of an amine attached to an aromatic hydrocarbon. The properties of this compound would be influenced by the presence of the amine group and the aromatic ring, as well as the methyl and propyl substituents.
Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-N-propylaniline hydrochloride would consist of an aromatic ring (the aniline part) with methyl groups (CH3) attached at the 3 and 4 positions of the ring, and a propyl group (C3H7) attached to the nitrogen of the amine group .Chemical Reactions Analysis
Aromatic amines such as 3,4-Dimethyl-N-propylaniline hydrochloride can participate in a variety of chemical reactions. They can act as bases, reacting with acids to form salts. They can also undergo electrophilic substitution reactions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-N-propylaniline hydrochloride would be influenced by its molecular structure. For instance, the presence of the polar amine group and the aromatic ring could impact its solubility, boiling point, and melting point .科学研究应用
Pharmaceutical Testing
3,4-Dimethyl-N-propylaniline hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its precise chemical structure allows for accurate calibration and validation of analytical methods in drug development and quality control processes.
Biological Research
In biology, this compound’s unique molecular structure has sparked interest for its potential biological activity. It’s being explored for its effects on biological systems, which could lead to new insights into cellular processes.
Chemistry Research
Chemists are interested in 3,4-Dimethyl-N-propylaniline hydrochloride due to its potential as a building block for complex molecules. Its reactivity and stability under various conditions make it a valuable compound for synthetic chemistry experiments .
Medicine
In the field of medicine, 3,4-Dimethyl-N-propylaniline hydrochloride is being studied for its potential medicinal properties. It could serve as a precursor or an intermediate in the synthesis of therapeutic agents .
Pharmacology
Pharmacological studies involve this compound for its potential use in drug design and discovery. Its interaction with various biological targets is of particular interest for developing new pharmacological agents .
Materials Science
Materials scientists may investigate 3,4-Dimethyl-N-propylaniline hydrochloride for creating new materials with specific properties. Its chemical structure could be key in developing novel materials for technological applications.
Environmental Science
Lastly, environmental scientists might explore the use of 3,4-Dimethyl-N-propylaniline hydrochloride in environmental monitoring and remediation efforts. Understanding its behavior and breakdown in the environment can inform pollution control strategies.
安全和危害
属性
IUPAC Name |
3,4-dimethyl-N-propylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-7-12-11-6-5-9(2)10(3)8-11;/h5-6,8,12H,4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCNRNRGDBDNGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

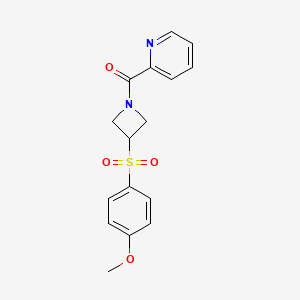
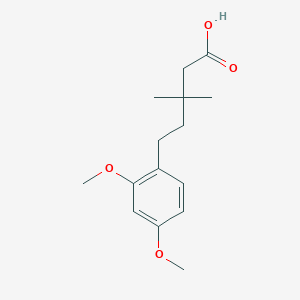
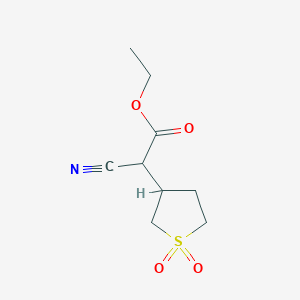
![4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde](/img/structure/B2963658.png)
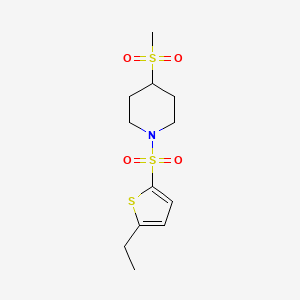
![2-{[2,2'-bithiophene]-5-yl}-S-cyclopropyl-2-hydroxyethane-1-sulfonamido](/img/structure/B2963660.png)

![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

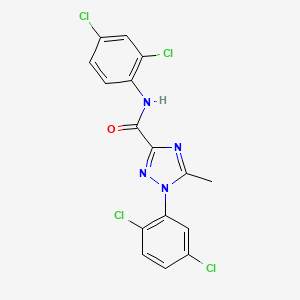
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2963668.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)
